3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and properties. It features a dimethylamino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the fluoro-substituted phenyl ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with a chloro group instead of a fluoro group.
3-(Dimethylamino)-1-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with a bromo group instead of a fluoro group.
3-(Dimethylamino)-1-[2-iodo-4-(trifluoromethyl)phenyl]prop-2-en-1-one: Similar structure with an iodo group instead of a fluoro group.
Uniqueness
The presence of the fluoro and trifluoromethyl groups in 3-(Dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H11F4NO |
---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H11F4NO/c1-17(2)6-5-11(18)9-4-3-8(7-10(9)13)12(14,15)16/h3-7H,1-2H3 |
InChI Key |
MDNVOQROJRDHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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